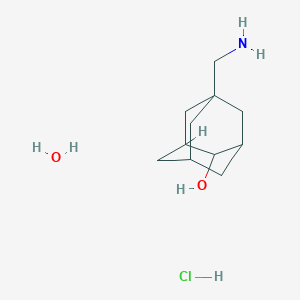
5-(Aminomethyl)-2-adamantanol hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-adamantanol hydrochloride hydrate is a chemical compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate typically involves the reaction of 2-adamantanone with formaldehyde and ammonia, followed by reduction and hydrochloride salt formation. The reaction conditions often include:
Reagents: 2-adamantanone, formaldehyde, ammonia, reducing agents (e.g., sodium borohydride), hydrochloric acid.
Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification techniques are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-adamantanol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-adamantanol hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups enable the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Adamantanamine hydrochloride
- 2-Adamantanone
- 1-Hydroxyadamantane
Uniqueness
5-(Aminomethyl)-2-adamantanol hydrochloride hydrate is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to other adamantane derivatives. Its combination of an aminomethyl group and a hydroxyl group makes it particularly versatile in chemical synthesis and biological research.
Propriétés
IUPAC Name |
5-(aminomethyl)adamantan-2-ol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH.H2O/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11;;/h7-10,13H,1-6,12H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIZDVRSRAZBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)CN.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)
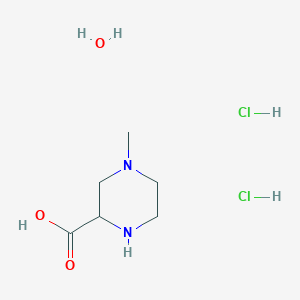
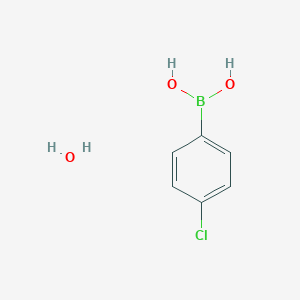
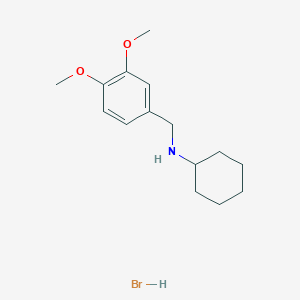
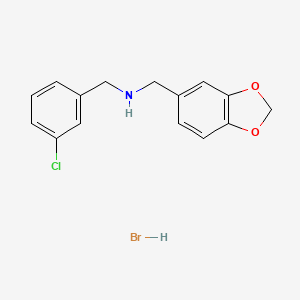
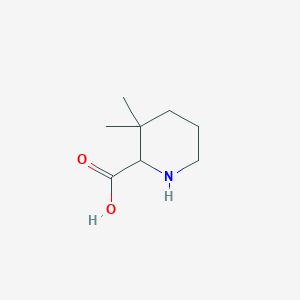
![2-Azaniumylspiro[3.3]heptane-6-carboxylate](/img/structure/B7971370.png)
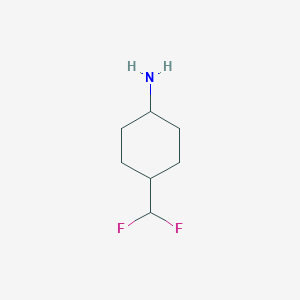
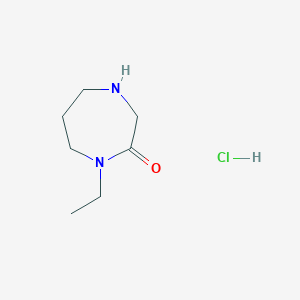
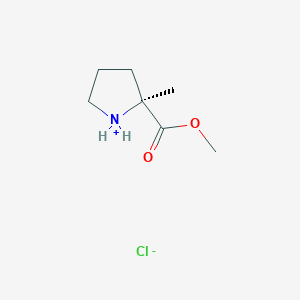
![ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B7971387.png)
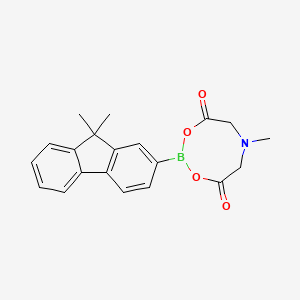
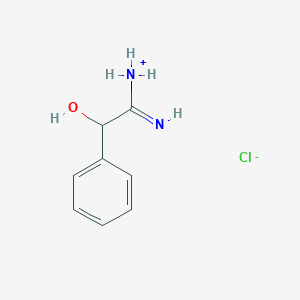
![[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride](/img/structure/B7971422.png)
